1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (FNPPA) is an organic compound belonging to the class of pyrazole derivatives. FNPPA has been studied for its potential applications in organic synthesis, biochemistry and pharmacology. It is a useful building block for the synthesis of heterocyclic compounds and has been used in the production of drugs, dyes, and other organic chemicals.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential applications in organic synthesis, biochemistry and pharmacology. It has been used as a building block for the synthesis of heterocyclic compounds and has been used in the production of drugs, dyes, and other organic chemicals. This compound has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is not yet fully understood. However, it is believed to be related to its ability to bind to the active sites of enzymes and other proteins, resulting in the inhibition of their activity. This inhibition is thought to be due to the formation of a covalent bond between this compound and the enzyme or protein.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in a wide range of conditions. However, this compound is also known to be toxic and should be handled with care in laboratory settings.
Future Directions
There are a number of potential future directions for the use of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. These include further exploration of its potential applications in organic synthesis, biochemistry and pharmacology, as well as its potential uses in the production of drugs, dyes, and other organic chemicals. Additionally, further research into its mechanism of action and biochemical and physiological effects could be beneficial. Finally, further exploration of its potential toxicity and safety in laboratory settings should be conducted.
Synthesis Methods
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized via the condensation reaction of 2-fluoro-4-nitrophenylhydrazine and ethyl acetoacetate. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and yields this compound as a white crystalline solid.
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDTFPMDRBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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